3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

CAS No.: 2048273-69-2

Cat. No.: VC5124667

Molecular Formula: C5H11ClFNO

Molecular Weight: 155.6

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2048273-69-2 |

|---|---|

| Molecular Formula | C5H11ClFNO |

| Molecular Weight | 155.6 |

| IUPAC Name | 3-fluorooxan-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H |

| Standard InChI Key | JYZWPWDEIMDHFF-UHFFFAOYSA-N |

| SMILES | C1COCC(C1N)F.Cl |

Introduction

Chemical Structure and Stereochemical Variants

Core Structure and Molecular Properties

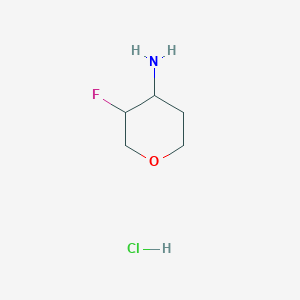

The base structure of 3-fluorotetrahydro-2H-pyran-4-amine consists of a tetrahydropyran ring (a six-membered oxygen-containing heterocycle) with a fluorine atom at position 3 and a primary amine at position 4. The hydrochloride salt form, with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.6 g/mol, is commonly utilized to improve physicochemical stability . Key stereoisomers include:

-

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1630815-55-2)

-

(3S,4R)-3-Fluorotetrahydro-2H-pyran-4-amine (CAS: 1422188-16-6)

-

(3R,4R)-rel-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride (CAS: 1630906-37-4)

The stereochemistry critically influences biological activity, as evidenced by the distinct pharmacological profiles of enantiomers in related compounds .

Spectral and Computational Data

-

3D Conformation: Computational models reveal a chair conformation for the tetrahydropyran ring, with axial fluorine and equatorial amine groups minimizing steric strain .

Synthesis and Reaction Mechanisms

Synthetic Pathways

The synthesis of 3-fluorotetrahydro-2H-pyran-4-amine hydrochloride typically involves stereoselective fluorination and ring-closing strategies:

-

Fluorination via DAST/Selectfluor: A hydroxyl group at position 3 of a tetrahydropyran precursor is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Selectfluor.

-

Amine Protection/Deprotection: The amine group is protected (e.g., as a Boc derivative) during fluorination to prevent side reactions, followed by acidic deprotection and salt formation .

-

Chiral Resolution: Enantiomers are separated using chiral chromatography or enzymatic resolution .

Mechanistic Insights

Physicochemical Properties

Biological Activity and Applications

Medicinal Chemistry Applications

The fluorine atom’s electronegativity enhances hydrogen-bonding interactions with biological targets, making this compound a valuable intermediate in:

-

Protease Inhibitors: Fluorinated tetrahydropyrans mimic transition states in enzymatic reactions.

-

CNS-Targeting Drugs: The compound’s ability to cross the blood-brain barrier is under investigation for neurological disorders .

Agrochemistry and Material Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume